SUC-ALA-ALA-ALA-PNA

Descripción general

Descripción

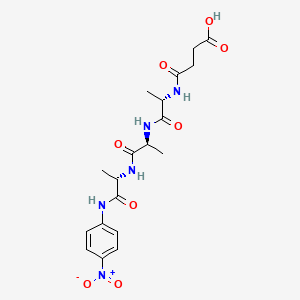

N-Succinil-Ala-Ala-Ala-p-nitroanilida, comúnmente conocido como Suc-Ala-Ala-Ala-pNA, es un sustrato peptídico sintético utilizado principalmente en ensayos enzimáticos para medir la actividad de la elastasa. Este compuesto es un sustrato colorimétrico, lo que significa que produce un cambio de color cuando es hidrolizado por la elastasa, que puede cuantificarse para determinar la actividad enzimática .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Succinil-Ala-Ala-Ala-p-nitroanilida implica el acoplamiento secuencial de aminoácidos para formar la cadena peptídica, seguido de la unión del grupo p-nitroanilida. El proceso generalmente comienza con la protección de los grupos amino para evitar reacciones secundarias no deseadas. Los aminoácidos protegidos luego se acoplan utilizando reactivos como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para formar enlaces peptídicos. Después de que se ensambla la cadena peptídica, los grupos protectores se eliminan y se une el grupo p-nitroanilida .

Métodos de Producción Industrial

La producción industrial de N-Succinil-Ala-Ala-Ala-p-nitroanilida sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados que pueden acoplar aminoácidos de manera eficiente y unir el grupo p-nitroanilida. El producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis Mechanism

Suc-Ala-Ala-Ala-pNA undergoes hydrolysis at the peptide bond between the alanine residues and the p-nitroaniline (pNA) group. This reaction is catalyzed by proteases, releasing yellow-colored p-nitroaniline, which is quantified spectrophotometrically at 410 nm .

Key Observations :

-

Elastase Specificity : Human neutrophil elastase cleaves this compound with high efficiency (kcat/Km = 170 M⁻¹s⁻¹) .

-

Subtilisin Variants : Engineered subtilisin mutants exhibit altered catalytic rates, with kcat values ranging from 34 to 134 s⁻¹ depending on subsite interactions .

-

Inhibition Dynamics : Elastatinal and EDTA inhibit metalloprotease-mediated hydrolysis, while serine protease inhibitors like PMSF have no effect .

Kinetic Dissection of Hydrolysis Steps

Studies using fluorogenic substrates (e.g., Suc-Ala-Ala-Pro-Val-MCA) paired with this compound reveal distinct acylation and deacylation steps :

-

Acylation : Formation of the enzyme-substrate intermediate (k₂ = 1.9 × 10³ M⁻¹s⁻¹).

Thermodynamic Analysis :

-

Glycosylation of subtilisin reduces structural flexibility, decreasing kcat by 50% while increasing thermostability (ΔTm = +8°C) .

Competitive Inhibition Assays

This compound is used as a "silent substrate" in competition assays with signal-generating substrates (e.g., Suc-Ala-Phe-pNA) :

| Parameter | Value (Competitive Assay) | HPLC Validation |

|---|---|---|

| Km (mM) | 0.51 ± 0.03 | 0.5 ± 0.1 |

| kcat (s⁻¹) | 1.1 ± 0.1 | 1.1 ± 0.1 |

Methodology :

Pathophysiological Relevance

-

Congenital Neutropenia : Mutant neutrophil elastase forms show reduced activity (≤30% of wild-type) when assayed with this compound .

-

Diagnostic Utility : Quantifies elastase activity in stool samples (sensitivity = 85%) for pancreatitis screening .

Synthetic Modifications

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

Overview : Suc-Ala-Ala-Ala-pNA serves as a substrate for various proteases, enabling researchers to measure enzyme activity effectively. This application is crucial for understanding enzyme kinetics and mechanisms.

- Mechanism : Upon hydrolysis by proteases, this compound releases p-nitroaniline, which can be quantitatively measured spectrophotometrically. This allows for the determination of enzyme activity levels in a sample.

- Case Study : In a study involving neutrophil elastase, the enzyme's affinity for this compound was assessed to understand its role in congenital neutropenia. The results indicated that while the integrity of the mutant elastase was compromised, its catalytic activity remained intact when using this substrate .

Drug Development

Overview : The compound plays a significant role in screening potential drug candidates targeting specific proteolytic pathways. This is particularly important in the pharmaceutical industry for developing effective treatments.

- Applications : this compound is used to identify inhibitors of proteases, which can lead to the development of drugs for conditions where protease activity is dysregulated, such as cancer or inflammatory diseases.

- Case Study : Research has highlighted its utility in identifying inhibitors of elastase-like enzymes, which are implicated in various pathological conditions. The substrate's ability to provide reproducible results makes it invaluable in high-throughput screening assays .

Biochemical Research

Overview : This compound is instrumental in studying protein interactions and modifications, contributing to our understanding of cellular processes and disease mechanisms.

- Protein Dynamics : By utilizing this compound in experiments, researchers can investigate the effects of various conditions on protein folding and stability.

- Case Study : A study demonstrated how this substrate could elucidate the dynamics of protein interactions within cellular environments, providing insights into mechanisms underlying diseases like cystic fibrosis .

Diagnostic Applications

Overview : In clinical settings, this compound can be incorporated into diagnostic kits for detecting specific protease activities. This application is particularly valuable in personalized medicine.

- Clinical Relevance : The ability to measure protease activity can aid in diagnosing diseases where proteolytic processes are involved, such as certain cancers or cardiovascular diseases.

- Case Study : Diagnostic assays using this compound have been developed to detect elevated elastase levels in patients with chronic obstructive pulmonary disease (COPD), providing a non-invasive method for monitoring disease progression .

Education and Training

Overview : this compound is commonly used in laboratory settings for educational purposes, allowing students to gain hands-on experience with enzyme kinetics and protein chemistry.

- Laboratory Experiments : Students can perform assays using this substrate to understand the principles of enzymatic reactions and the factors affecting enzyme activity.

Summary Table of Applications

Mecanismo De Acción

N-Succinil-Ala-Ala-Ala-p-nitroanilida ejerce sus efectos al servir como sustrato para la elastasa. La elastasa se une al péptido e hidroliza el enlace peptídico, liberando p-nitroanilina. La liberación de p-nitroanilina da como resultado un cambio de color que puede medirse espectrofotométricamente. Este mecanismo permite a los investigadores cuantificar la actividad de la elastasa y estudiar su papel en diversos procesos biológicos .

Comparación Con Compuestos Similares

N-Succinil-Ala-Ala-Ala-p-nitroanilida es único en su especificidad para la elastasa y su uso como sustrato colorimétrico. Los compuestos similares incluyen:

N-Succinil-Ala-Ala-Pro-Phe-p-nitroanilida: Este compuesto se utiliza como sustrato para la quimotripsina y otras proteasas.

Si bien estos compuestos comparten estructuras y funciones similares, N-Succinil-Ala-Ala-Ala-p-nitroanilida está específicamente diseñado para ensayos de elastasa, lo que lo convierte en una herramienta valiosa en la investigación y el diagnóstico .

Actividad Biológica

SUC-ALA-ALA-ALA-PNA (SAA-pNA) is a synthetic peptide substrate widely utilized in biochemical assays, particularly for the detection and quantification of elastase activity. This article delves into the biological activity of SAA-pNA, examining its role as a substrate for various proteolytic enzymes, its applications in research, and the implications of its enzymatic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₅O₉ |

| Molecular Weight | 522.52 g/mol |

| CAS Number | 52299-14-6 |

| Purity | >95% |

| Storage Conditions | -20 °C or below |

SAA-pNA is characterized by a succinyl group at the N-terminus and a p-nitroanilide moiety at the C-terminus, which is crucial for its enzymatic activity. Upon hydrolysis by elastase, it releases p-nitroaniline (pNA), a chromogenic product that can be quantitatively measured at 405 nm absorbance.

The primary biological activity of SAA-pNA is linked to its interaction with elastase, an enzyme that plays a significant role in the degradation of extracellular matrix components. The hydrolysis of SAA-pNA by elastase can be summarized as follows:

This reaction is pivotal in various physiological processes, including inflammation and tissue remodeling. The release of p-nitroaniline serves as a direct indicator of elastase activity, making SAA-pNA an effective tool for studying proteolytic processes.

Applications in Research

- Enzymatic Activity Assays : SAA-pNA is extensively used to assess elastase activity in various biological samples, including serum and tissue extracts. The quantification of elastase provides insights into pathological conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

- Drug Development : The substrate's ability to measure elastase activity has implications in drug discovery, particularly for inhibitors targeting elastolytic enzymes. Researchers can evaluate the efficacy of potential therapeutic agents by monitoring their effects on SAA-pNA hydrolysis.

- Biomarker Studies : SAA-pNA has been employed in studies aimed at identifying biomarkers for diseases characterized by altered protease activity. For instance, elevated elastase levels have been associated with inflammatory diseases, making SAA-pNA a valuable tool for diagnostic purposes.

Case Study 1: Elastase Activity in COPD Patients

A study conducted on patients with chronic obstructive pulmonary disease (COPD) utilized SAA-pNA to assess the correlation between elastase levels and disease severity. The results indicated significantly higher elastase activity in COPD patients compared to healthy controls, suggesting that increased elastase contributes to lung tissue damage in these individuals .

Case Study 2: Inhibition of Elastase Activity

Research investigating the effects of specific inhibitors on elastase activity demonstrated that compounds designed to target the enzyme could effectively reduce the hydrolysis rate of SAA-pNA. This study highlighted the potential for developing new therapeutic strategies to manage diseases associated with excessive proteolytic activity .

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUGADOWXGKRAE-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200317 | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52299-14-6 | |

| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.